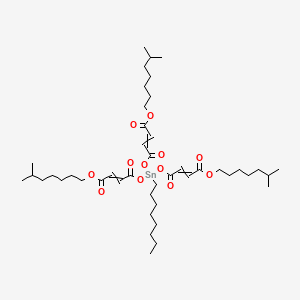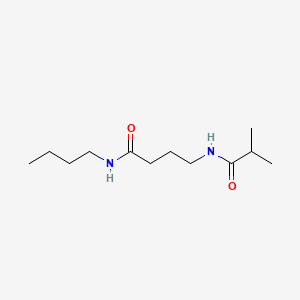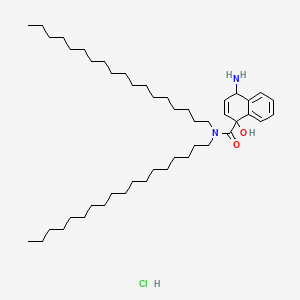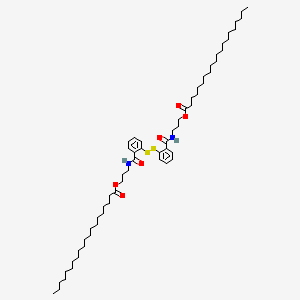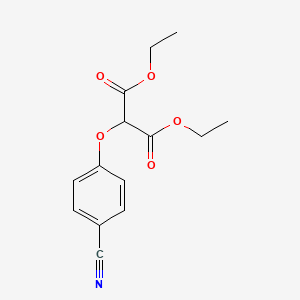
Diethyl (4-cyanophenoxy)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-cyanophenoxy)propanedioate is an organic compound with the molecular formula C13H15NO5 It is a derivative of diethyl malonate, where one of the hydrogen atoms is replaced by a 4-cyanophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (4-cyanophenoxy)propanedioate can be synthesized through the alkylation of diethyl malonate with 4-cyanophenol. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 4-cyanophenol, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in the industrial process include ethanol and dimethyl sulfoxide (DMSO).
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-cyanophenoxy)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted phenols and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a catalyst such as copper or palladium.
Major Products Formed
Nucleophilic Substitution: Substituted malonates.
Hydrolysis: 4-cyanophenol and diethyl malonate.
Decarboxylation: 4-cyanophenol and carbon dioxide.
Aplicaciones Científicas De Investigación
Diethyl (4-cyanophenoxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the cyanophenoxy group.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of diethyl (4-cyanophenoxy)propanedioate involves its ability to form enolate ions under basic conditions. These enolate ions can then participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the cyanophenoxy group enhances the compound’s reactivity by stabilizing the enolate ion through resonance effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Diethyl (4-nitrophenoxy)propanedioate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
Diethyl (4-cyanophenoxy)propanedioate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries .
Propiedades
Número CAS |
124433-97-2 |
|---|---|
Fórmula molecular |
C14H15NO5 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
diethyl 2-(4-cyanophenoxy)propanedioate |
InChI |
InChI=1S/C14H15NO5/c1-3-18-13(16)12(14(17)19-4-2)20-11-7-5-10(9-15)6-8-11/h5-8,12H,3-4H2,1-2H3 |
Clave InChI |
FHRDAHVQOKFHOQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


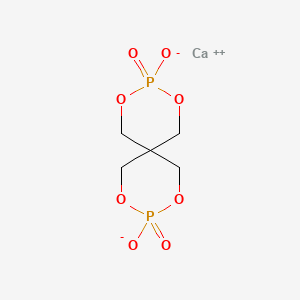
![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
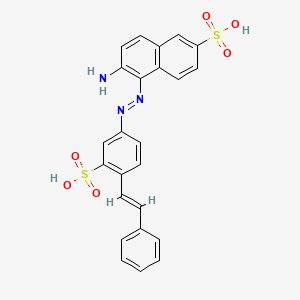
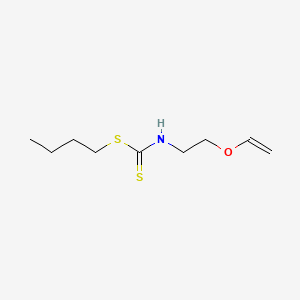


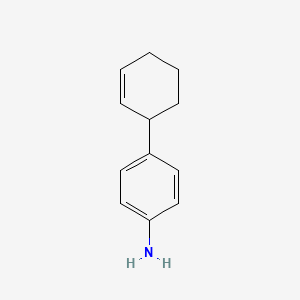

![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
